molecular formula C10H16N2 B12066159 3-(1-Aminobutyl)aniline

3-(1-Aminobutyl)aniline

Cat. No.: B12066159
M. Wt: 164.25 g/mol
InChI Key: BTXXYJHEJAUVDS-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)aniline is an aromatic amine derivative characterized by a butyl chain bearing a primary amino group (-NH₂) attached to the benzene ring at the 3-position. Based on similar compounds, its molecular formula is inferred as C₁₀H₁₆N₂ (molecular weight: ~164.25 g/mol). The butyl chain introduces steric bulk and increased lipophilicity compared to shorter alkyl chains, which may influence solubility, reactivity, and applications in pharmaceuticals or agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(1-aminobutyl)aniline

InChI

InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3

InChI Key

BTXXYJHEJAUVDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of aniline with 1-bromobutane under basic conditions can yield this compound . Another method involves the reduction of nitroarenes, where the nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration of aniline followed by reduction. The nitration process uses nitric acid and sulfuric acid to introduce a nitro group onto the aniline ring, which is then reduced to an amine using hydrogen gas and a metal catalyst . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-(1-Aminobutyl)aniline serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Common Reactions :

  • Oxidation : Can be oxidized to form imines or nitroso compounds.
  • Reduction : Further reduction can lead to secondary or tertiary amines.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its role in enzyme inhibition. Its structural similarity to bioactive molecules allows it to bind selectively to certain receptors, potentially influencing signaling pathways.

Medicine

This compound is investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation.
  • Neuropharmacological Effects : It exhibits binding affinity to muscarinic receptors, indicating potential applications in treating cognitive disorders.

Industry

This compound is utilized in the production of:

  • Dyes and Pigments : Its reactivity allows for the development of various colorants.
  • Polymers : It serves as a precursor for synthesizing polymeric materials used in different applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HeLa cells. The compound was tested for its ability to inhibit cell growth. Results indicated a significant reduction in colony formation compared to control groups, suggesting potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research focusing on muscarinic receptor binding affinity demonstrated that derivatives of this compound could enhance cognitive function in animal models. This was assessed using behavioral tests measuring learning and memory.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo oxidation and reduction reactions, which are essential for its biological activity. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

Key Observations :

  • Chain Length & Position: Longer alkyl chains (butyl vs. For example, 3-(1-butyl-1H-imidazol-2-yl)aniline (C₁₃H₁₇N₃) is described as an oil , whereas shorter-chain analogs like (S)-3-(1-Aminoethyl)aniline require cold storage (2–8°C) .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 3-(Trifluoromethyl)aniline) enhance pharmacological activity by altering electron density on the aromatic ring .

Pharmacological and Industrial Relevance

  • 3-(Trifluoromethyl)aniline : Widely used in drug synthesis due to its trifluoromethyl group, which improves metabolic stability and bioavailability .
  • 3-(1-Methyl-1H-pyrazol-3-yl)aniline : Serves as a precursor in biochemical engineering, particularly for alanine derivatives .
  • 4-(1-Aminobutyl)aniline: Industrial-grade availability (99% purity) suggests utility in bulk chemical processes .

Biological Activity

3-(1-Aminobutyl)aniline, also known as (S)-3-(1-aminoethyl)aniline, is an aromatic amine with significant potential in various biological applications. This compound features a unique structural framework that allows it to interact with biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C8H12N2
  • Molecular Weight : 136.19 g/mol
  • CAS Number : 129725-48-0

The presence of an aminoethyl group attached to the aniline structure provides this compound with distinctive chemical reactivity and biological properties. Its chiral nature allows for selective interactions with various molecular targets, which can lead to different biological responses compared to its enantiomers .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and electrostatic interactions with biological molecules. This interaction can modulate various biochemical processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.
  • Receptor Binding : It can interact with receptors, potentially influencing signaling pathways associated with various physiological responses.
  • Redox Reactions : The compound may participate in redox reactions, affecting the oxidative state of target molecules and modulating their activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory and Anticancer Activities

Preliminary investigations suggest that the compound may possess anti-inflammatory and anticancer properties. Its structural features allow it to interact with inflammatory pathways and cancer cell signaling mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in terms of absorption and permeability:

  • Gastrointestinal Absorption : The compound demonstrates high gastrointestinal absorption rates, which is crucial for oral drug formulations.
  • Blood-Brain Barrier Permeability : It has shown potential to permeate the blood-brain barrier, suggesting possible applications in neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested various concentrations of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial viability at higher concentrations, supporting its use as an antimicrobial agent.
  • Investigation into Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in immune cells.
    • This suggests a mechanism through which it may exert anti-inflammatory effects.
  • Exploration of Anticancer Potential :
    • Preliminary studies using cancer cell lines showed that this compound could induce apoptosis in certain cancer types.
    • Further research is required to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-(Trifluoromethyl)anilineLacks aminoethyl groupDifferent reactivity due to trifluoromethyl group
(S)-3-(1-Aminoethyl)anilineChiral variantExhibits different biological activity
3-AminobenzylamineSimilar amine structureDifferent substitution patterns on benzene ring

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties, differentiating it from structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for 3-(1-Aminobutyl)aniline, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. For example:

Alkylation of Aniline : React aniline derivatives with 1-bromobutane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to introduce the aminobutyl side chain .

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection .

  • Key Factors : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, temperature, and stoichiometric ratios significantly impact yield and regioselectivity .

Q. How is this compound characterized, and what analytical techniques are essential?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, aminobutyl chain protons at δ 1.0–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 178.18) .
  • Elemental Analysis : Validate C, H, N content (±0.3% tolerance) .

Q. What initial biological screening assays are appropriate for evaluating this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies for this compound derivatives be resolved?

  • Methodological Answer :
  • Standardized Protocols : Reproduce assays under controlled conditions (e.g., pH, serum content) to minimize variability .
  • Structural-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., cyclopropyl vs. butyl groups) to isolate bioactive motifs .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, ECHA) to identify trends .

Q. What computational methods predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate charge distribution (e.g., NBO charges on the aminobutyl group) to predict binding sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to meta positions to steer electrophilic substitution .
  • Catalyst Screening : Test Pd-, Cu-, or Fe-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent Effects : Use non-polar solvents (e.g., toluene) to favor steric control over electronic effects .

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